molecular formula C15H11NO2S B11847765 8-(Phenylsulfonyl)quinoline CAS No. 89770-33-2

8-(Phenylsulfonyl)quinoline

Cat. No.: B11847765
CAS No.: 89770-33-2
M. Wt: 269.3 g/mol
InChI Key: SCNIAKVLBKMYFE-UHFFFAOYSA-N
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Description

8-(Phenylsulfonyl)quinoline is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to a class of quinoline derivatives known for their diverse biological activities and potential as therapeutic agents. Quinoline-sulfonyl hybrids are extensively investigated for their anticancer properties . Related compounds, such as 8-quinolinesulfonamide derivatives, have been identified as potent modulators of metabolic enzymes critical for cancer cell survival. For instance, certain derivatives act on the muscle isoform 2 of pyruvate kinase (PKM2), a key glycolytic enzyme that is upregulated in many human tumors. Modulating PKM2 can disrupt cancer metabolism, reduce cell viability, and impair tumor proliferation, making this scaffold a promising starting point for developing novel oncology therapeutics . Furthermore, this structural class demonstrates notable anti-inflammatory activity . Research on similar 8-quinolinesulfonamide derivatives has shown efficacy as inhibitors of the TLR4/MD-2 complex, a key pathway in the innate immune system. By inhibiting this pathway, these compounds can effectively reduce the production of inflammatory cytokines such as TNF-α, IL-1β, and NO, suggesting potential applications in managing inflammatory diseases . The quinoline core is a privileged structure in drug discovery, also historically important in antimalarial research for its ability to interfere with heme detoxification in parasites . Researchers can utilize this compound as a versatile building block for further structural optimization, including the synthesis of complex hybrid molecules with 1,2,3-triazole systems, to explore new biological targets and mechanisms of action . This product is intended for research use only by trained professionals. It is not for diagnostic or therapeutic use.

Properties

CAS No.

89770-33-2

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

8-(benzenesulfonyl)quinoline

InChI

InChI=1S/C15H11NO2S/c17-19(18,13-8-2-1-3-9-13)14-10-4-6-12-7-5-11-16-15(12)14/h1-11H

InChI Key

SCNIAKVLBKMYFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Mechanism

  • Intermediate Formation : CS₂ and Et₂NH generate a nucleophilic sulfur-containing reagent (e.g., N,N-diethylcarbamodithioate), which reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to form a sulfonyl anion.

  • C2-Sulfonylation : The sulfonyl anion attacks the C2 position of quinoline N-oxide, followed by deoxygenation to yield 2-sulfonylquinoline.

Reaction Conditions

SubstrateSulfonyl ChlorideSolventTimeYield (%)
Quinoline N-oxidep-ToluenesulfonylDCM15–30 min55–85
8-Fluoroquinoline N-oxidePhenylsulfonylDCM8–12 h62–84

Key Advantages :

  • Functional Group Tolerance : Compatible with alkyl, halogen, methoxy, and aryl substituents on the quinoline ring.

  • Scalability : Gram-scale synthesis feasible with minimal purification steps.

Multi-Step Synthesis via Intermediate Sulfonation and Substitution

This approach involves sequential sulfonation, chlorination, and nucleophilic substitution, as outlined in patents.

Stepwise Process

  • Sulfonation of Quinoline :

    • React quinoline with chlorosulfuric acid (4–10 equiv) at 100–160°C to form quinoline-8-sulfonic acid.

  • Chlorination :

    • Treat quinoline-8-sulfonic acid with SOCl₂ or PCl₅ to generate quinoline-8-sulfonyl chloride (QSC).

  • Nucleophilic Substitution :

    • React QSC with phenol derivatives (e.g., phenol, benzyl alcohol) under basic conditions to form 8-(phenylsulfonyl)quinoline.

Optimized Conditions for QSC Synthesis

ReagentTemperature (°C)TimeYield (%)
SOCl₂ + DMF853 h84.3
PCl₅145–1505 h47.2

Challenges :

  • Harsh Conditions : Requires high temperatures and toxic reagents (e.g., PCl₅).

  • Low Efficiency : Yields drop with polyaromatic or electron-deficient substrates.

Palladium-Catalyzed C8 Arylation

This method achieves regioselective C8 functionalization using palladium catalysts and aryl iodides.

Mechanism

  • Cyclopalladation : Palladium coordinates to the quinoline N-oxide oxygen, directing arylation to the C8 position.

  • Oxidative Addition : Aryl iodide undergoes oxidative addition to form a Pd(II) intermediate.

  • Reductive Elimination : Aryl group transfers to C8, yielding 8-arylquinoline N-oxide.

Example Reaction

Quinoline N-oxideAryl IodideCatalystConditionsYield (%)
Quinoline N-oxidePhIPd(OAc)₂, P(Ph)₃120°C, 3 h83

Advantages :

  • High Regioselectivity : C8/C2 > 20:1.

  • Microwave Acceleration : Reactions complete in <1 hour.

Rhodium-Catalyzed Allylation and Post-Functionalization

This route employs Rh-catalyzed allylation followed by sulfonylation.

Key Steps

  • C8-Allylation :

    • React quinoline N-oxide with vinylcyclopropanes using [RhCp*Cl₂]₂/AgBF₄ to form C8-allyl quinoline N-oxide.

  • Sulfonylation :

    • Treat the allylated product with sulfonyl chlorides (e.g., phenylsulfonyl chloride) under basic conditions.

Yield Data

SubstrateAllylating AgentCatalystYield (%)
Quinoline N-oxideVinylcyclopropane[RhCp*Cl₂]₂70

Limitations :

  • Complex Workup : Requires multiple purification steps.

Microwave-Assisted Mg(OTf)₂·SiO₂ Catalyzed Sulfonate Formation

This green method uses Mg(OTf)₂·SiO₂ as a heterogeneous catalyst under microwave irradiation.

Reaction Parameters

SubstrateNucleophileCatalystConditionsYield (%)
QSCPhenolMg(OTf)₂·SiO₂45°C, 45 min93

Benefits :

  • Reusability : Catalyst retains activity after 5 cycles.

  • Mild Conditions : Avoids high temperatures and toxic reagents.

Comparative Analysis of Methods

MethodYield Range (%)Key AdvantageLimitations
Metal-Free Deoxygenation55–85High functional group toleranceLimited to C2 sulfonylation
Multi-Step Sulfonation47–84Industrial scalabilityToxic reagents, low efficiency
Pd-Catalyzed C8 Arylation70–83High regioselectivityRequires aryl iodides
Rh-Catalyzed Allylation70Flexible post-functionalizationComplex purification
Mg(OTf)₂·SiO₂ Catalysis75–95Green, reusable catalystLimited to sulfonate formation

Chemical Reactions Analysis

8-(Phenylsulfonyl)quinoline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 8-(Phenylsulfonyl)quinoline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Positional Isomers: 2-Sulfonylquinolines vs. 8-Sulfonylquinolines

The position of the sulfonyl group significantly impacts biological activity and synthetic utility:

  • 2-Sulfonylquinolines: These derivatives exhibit potent anticancer activity by inhibiting histone deacetylases (HDACs). For example, 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides (e.g., compound 8f) demonstrated nanomolar HDAC inhibition (IC₅₀ = 12 nM) and suppressed cancer cell growth .
  • 8-Sulfonylquinolines: While less studied for HDAC inhibition, 8-sulfonyl derivatives are critical intermediates for synthesizing phosphine ligands (e.g., 8-(diphenylphosphino)quinoline) used in transition metal catalysis. The sulfonyl group at position 8 facilitates nucleophilic substitution reactions, enabling diverse functionalization .

Table 1: Comparison of Sulfonylquinoline Isomers

Property 2-Sulfonylquinoline 8-Sulfonylquinoline
Biological Activity HDAC inhibition (IC₅₀ = 12 nM) Intermediate for metal ligands
Synthetic Use Drug candidate synthesis Precursor for phosphine/chelator derivatives
Key Derivatives N-Hydroxyacrylamides (anticancer) 8-(Diphenylphosphino)quinoline
Substituent-Type Comparison

Sulfonyl vs. Sulfonamide :

  • 8-(Tosylamino)quinoline (8-TQ): Contains a sulfonamide (-NHSO₂Tol) group at position 8. It suppresses inflammatory signaling pathways (e.g., NF-κB) at micromolar concentrations, whereas 8-(phenylsulfonyl)quinoline lacks reported anti-inflammatory activity. The sulfonamide’s hydrogen-bonding capability may enhance target engagement .

Sulfonyl vs. Phosphine :

  • 8-(Diphenylphosphino)quinoline: Synthesized from 8-(trifluoromethylsulfonyl)quinoline, this derivative serves as a P–N chelator for transition metals (e.g., Pd, Ru). The sulfonyl group’s electron-withdrawing nature facilitates substitution with phosphine, enabling applications in catalysis and photochemistry .

Table 2: Substituent Effects at Position 8

Substituent Key Properties/Applications Reference
Phenylsulfonyl (-SO₂Ph) Synthetic intermediate; moderate steric bulk
Tosylamino (-NHSO₂Tol) Anti-inflammatory activity (4–9 μM)
Diphenylphosphino (-PPh₂) Metal chelation; catalysis
Comparison with Non-Sulfonyl 8-Substituted Quinolines
  • 8-(Naphth-1-yl)quinoline (8-azaBINOL): This nitrogenous analog of BINOL showed antiviral activity against HIV-1 (4–9 μM). Unlike sulfonyl derivatives, the naphthyl group enhances π-π stacking interactions with viral targets .
  • 8-Hydroxyquinoline: A classic metal chelator, its hydroxyl group enables coordination to metals like Fe³⁺ and Cu²⁺. In contrast, the sulfonyl group in this compound lacks chelation capacity but improves solubility and stability .

Table 3: Bioactivity of 8-Substituted Quinolines

Compound Activity/Application Potency/Value Reference
This compound Intermediate for ligands/drugs N/A (synthetic utility)
8-(Naphth-1-yl)quinoline Antiviral (HIV-1 RNase H inhibition) 4–9 μM
8-Hydroxyquinoline Metal chelation; antimicrobial Variable

Biological Activity

8-(Phenylsulfonyl)quinoline is a compound characterized by a quinoline structure integrated with a phenylsulfonyl group. This unique configuration enhances its chemical reactivity and potential biological activity, making it a significant subject of study in medicinal chemistry. The molecular formula of this compound is C13H11N1O2S1, and it exhibits a range of pharmacological activities due to its structural properties.

Pharmacological Activities

Research indicates that quinoline derivatives, including this compound, possess a broad spectrum of biological activities. Notably, these compounds have been studied for their antimicrobial , antifungal , and anticancer properties. The following table summarizes some key biological activities associated with this compound:

Biological Activity Description
AntimicrobialEffective against various bacterial strains, showing potential as an antibiotic.
AntifungalExhibits antifungal activity against species like Candida albicans.
AnticancerDemonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is critical in understanding how modifications to its structure can influence its biological efficacy. Studies have shown that changes in the quinoline framework can significantly affect the compound's selectivity and potency against different biological targets. For instance, the presence of the phenylsulfonyl group enhances solubility and interaction with biological molecules.

Case Studies and Research Findings

  • Antimicrobial Activity : A study focused on the synthesis and biological evaluation of substituted quinolines, including this compound, found that it exhibited significant antibacterial activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid and pyrazinamide .
  • Antifungal Properties : In vitro tests demonstrated that this compound showed effective antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections .
  • Cytotoxicity Against Cancer Cells : Research indicated that this compound displayed cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. This positions the compound as a promising candidate for further development in cancer therapeutics.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The phenylsulfonyl group may interact with specific enzymes or receptors, inhibiting their activity and altering metabolic pathways.
  • Cell Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and cell death.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

Q & A

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Degradation Pathways : Sulfonyl groups hydrolyze in acidic/alkaline conditions; store at 4°C in amber vials under N₂ .
  • Stability Assays : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring .

Methodological Notes

  • Contradictory Data Resolution : Cross-validate bioactivity results using cell-free (e.g., enzyme inhibition) and cell-based assays .
  • Advanced Characterization : Combine X-ray crystallography (for solid-state structure) with solution-state NMR to resolve conformational flexibility .

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